molecular formula C7H16ClNO B2544070 7-Aminoheptan-2-one hydrochloride CAS No. 850032-88-1

7-Aminoheptan-2-one hydrochloride

Cat. No. B2544070
CAS RN: 850032-88-1
M. Wt: 165.66
InChI Key: HHNXZLATPXLCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminoheptan-2-one hydrochloride, also known as AHP, is a synthetic compound used in a variety of scientific experiments. It is a derivative of heptan-2-one and is used for its various biochemical and physiological effects. AHP is commonly used in scientific research applications such as enzyme kinetics and drug metabolism studies.

Scientific Research Applications

7-Aminoheptan-2-one hydrochloride has been used in a wide range of scientific research applications, including enzyme kinetics and drug metabolism studies. It has also been used as a substrate in enzyme assays to measure the activity of enzymes such as cytochrome P-450 and alcohol dehydrogenase. 7-Aminoheptan-2-one hydrochloride has also been used to study the mechanisms of drug metabolism and the effects of drugs on the body.

Mechanism Of Action

The mechanism of action of 7-Aminoheptan-2-one hydrochloride is not completely understood, but it is thought to work by inhibiting the activity of certain enzymes. 7-Aminoheptan-2-one hydrochloride is thought to interact with the active site of an enzyme and prevent it from catalyzing the reaction. This inhibition of enzyme activity can lead to a decrease in the rate of drug metabolism and other biochemical reactions.
Biochemical and Physiological Effects
7-Aminoheptan-2-one hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, such as cytochrome P-450 and alcohol dehydrogenase. 7-Aminoheptan-2-one hydrochloride has also been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol. In addition, 7-Aminoheptan-2-one hydrochloride has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages And Limitations For Lab Experiments

7-Aminoheptan-2-one hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a wide range of biochemical and physiological effects. However, 7-Aminoheptan-2-one hydrochloride can be expensive and difficult to obtain in large quantities. In addition, 7-Aminoheptan-2-one hydrochloride can be difficult to work with due to its low solubility in water.

Future Directions

The use of 7-Aminoheptan-2-one hydrochloride in scientific research is still in its early stages and there are many potential future directions for its use. One potential future direction is to use 7-Aminoheptan-2-one hydrochloride as a tool to study the effects of drugs on the body. Another potential future direction is to use 7-Aminoheptan-2-one hydrochloride to study the mechanisms of drug metabolism and to develop new drugs. A third potential future direction is to use 7-Aminoheptan-2-one hydrochloride in the development of new enzyme assays and other biochemical assays. Finally, 7-Aminoheptan-2-one hydrochloride could be used to study the biochemical and physiological effects of other compounds, such as natural products and synthetic compounds.

Synthesis Methods

The synthesis of 7-Aminoheptan-2-one hydrochloride is relatively simple and can be achieved by the reaction of heptan-2-one and hydroxylamine hydrochloride in an organic solvent. The reaction proceeds in the presence of a base such as sodium hydroxide. The reaction is usually carried out at a temperature of about 80°C for about 8 hours. The reaction yields a white solid that can be purified by recrystallization.

properties

IUPAC Name

7-aminoheptan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNXZLATPXLCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoheptan-2-one hydrochloride

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